molecular formula C20H18BrNO4 B278130 4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide

4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide

Cat. No. B278130
M. Wt: 416.3 g/mol
InChI Key: CZTQGLVHYJYFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide, also known as BRN-2C, is a chemical compound that belongs to the class of phenethylamine hallucinogens. It was first synthesized in the early 2000s by a team of researchers led by David E. Nichols at Purdue University. Since then, BRN-2C has been the subject of numerous scientific studies, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide is not fully understood, but it is believed to involve the activation of the serotonin 2A receptor. This activation leads to changes in the activity of neurons in the brain, particularly in the prefrontal cortex and other regions involved in perception and cognition.
Biochemical and Physiological Effects:
4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide has been shown to induce a range of biochemical and physiological effects, including changes in heart rate and blood pressure, alterations in visual perception and mood, and changes in brain activity as measured by functional magnetic resonance imaging (fMRI) and electroencephalography (EEG).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide in lab experiments is its high affinity for the serotonin 2A receptor, which makes it a useful tool for studying the effects of hallucinogens on this receptor. However, one limitation of using 4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide is its relatively low potency compared to other hallucinogens, which may make it less effective in certain types of experiments.

Future Directions

There are several potential future directions for research on 4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide, including further studies on its mechanism of action and its potential therapeutic applications. Additionally, there is a need for more research on the safety and toxicity of 4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide, particularly in relation to its potential use as a research tool. Finally, there is a need for more research on the structure-activity relationships of 4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide and related compounds, which could lead to the development of more potent and selective hallucinogens for use in scientific research.

Synthesis Methods

The synthesis method of 4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide involves several steps, including the reaction of 2-naphthol with 4-bromo-3-methoxybenzaldehyde to form a naphthalene intermediate. This intermediate is then reacted with 2,5-dimethoxyphenethylamine to form the final product, 4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide.

Scientific Research Applications

4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide has been studied extensively in the field of neuroscience due to its potential as a research tool for understanding the mechanisms of hallucinogenic drugs. It has been shown to have a high affinity for the serotonin 2A receptor, which is believed to be the primary target for hallucinogens.

properties

Product Name

4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide

Molecular Formula

C20H18BrNO4

Molecular Weight

416.3 g/mol

IUPAC Name

4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C20H18BrNO4/c1-24-13-8-9-17(25-2)16(11-13)22-20(23)15-10-12-6-4-5-7-14(12)18(21)19(15)26-3/h4-11H,1-3H3,(H,22,23)

InChI Key

CZTQGLVHYJYFRH-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br

Origin of Product

United States

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